molecular formula C12H7ClF2O B11870277 1-(Difluoromethyl)naphthalene-6-carbonyl chloride

1-(Difluoromethyl)naphthalene-6-carbonyl chloride

Cat. No.: B11870277
M. Wt: 240.63 g/mol
InChI Key: IWQDDMJUDJQKIJ-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)naphthalene-6-carbonyl chloride is an organic compound with the molecular formula C₁₂H₇ClF₂O. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both difluoromethyl and carbonyl chloride functional groups.

Preparation Methods

The synthesis of 1-(Difluoromethyl)naphthalene-6-carbonyl chloride typically involves the introduction of the difluoromethyl group and the carbonyl chloride group onto the naphthalene ring. One common method involves the reaction of naphthalene with difluoromethylating agents followed by chlorination to introduce the carbonyl chloride group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields .

Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and improved safety. These methods are designed to produce the compound in larger quantities while maintaining high purity .

Chemical Reactions Analysis

1-(Difluoromethyl)naphthalene-6-carbonyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include bases, acids, and various catalysts. The major products formed depend on the specific reaction conditions and the reagents used .

Scientific Research Applications

1-(Difluoromethyl)naphthalene-6-carbonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Difluoromethyl)naphthalene-6-carbonyl chloride depends on its specific application. In chemical reactions, the carbonyl chloride group acts as an electrophile, readily reacting with nucleophiles to form new bonds. The difluoromethyl group can influence the compound’s reactivity and stability, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

1-(Difluoromethyl)naphthalene-6-carbonyl chloride can be compared to other naphthalene derivatives, such as:

Properties

Molecular Formula

C12H7ClF2O

Molecular Weight

240.63 g/mol

IUPAC Name

5-(difluoromethyl)naphthalene-2-carbonyl chloride

InChI

InChI=1S/C12H7ClF2O/c13-11(16)8-4-5-9-7(6-8)2-1-3-10(9)12(14)15/h1-6,12H

InChI Key

IWQDDMJUDJQKIJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)C(=O)Cl)C(=C1)C(F)F

Origin of Product

United States

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